DY3002

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

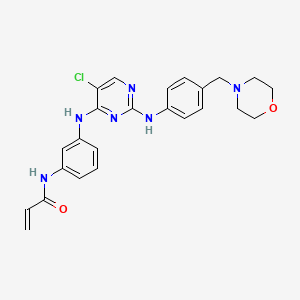

C24H25ClN6O2 |

|---|---|

Molecular Weight |

464.9 g/mol |

IUPAC Name |

N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide |

InChI |

InChI=1S/C24H25ClN6O2/c1-2-22(32)27-19-4-3-5-20(14-19)28-23-21(25)15-26-24(30-23)29-18-8-6-17(7-9-18)16-31-10-12-33-13-11-31/h2-9,14-15H,1,10-13,16H2,(H,27,32)(H2,26,28,29,30) |

InChI Key |

FDXMKVBFOCDXQZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)CN4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

No Publicly Available Data on DY3002 for Non-Small Cell Lung Cancer

Despite a comprehensive search of publicly available scientific and clinical data, no information was found regarding a compound designated "DY3002" in the context of Non-Small Cell Lung Cancer (NSCLC).

Efforts to identify the mechanism of action, preclinical studies, or any clinical trials associated with this compound were unsuccessful. Searches of prominent medical and scientific databases, clinical trial registries, and general web searches did not yield any relevant results for a therapeutic agent with this identifier.

This lack of information prevents the creation of the requested in-depth technical guide. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational data on the compound's activities.

It is possible that "this compound" is an internal development codename that has not yet been disclosed in public forums or scientific literature. Alternatively, it may be an erroneous or outdated designation.

Researchers, scientists, and drug development professionals seeking information on novel therapeutics for NSCLC are encouraged to consult regularly updated clinical trial databases and recent publications in the field of oncology for the latest advancements. Should information on this compound become publicly available in the future, a detailed analysis of its mechanism of action can be conducted.

DY3002: A Technical Overview of its High-Affinity Binding to EGFR T790M

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of DY3002, a novel, third-generation epidermal growth factor receptor (EGFR) inhibitor. This compound has demonstrated significant potency and selectivity for the T790M mutant of EGFR, a key driver of resistance to earlier-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Data Presentation: Binding Affinity and Cellular Potency

This compound exhibits a strong and selective inhibitory activity against the EGFR T790M mutant. The following table summarizes the key quantitative metrics of its binding affinity and cellular potency.

| Target | Parameter | Value |

| EGFR T790M/L858R | IC50 | 0.71 nM |

| Wild-Type EGFR | IC50 | 448.7 nM |

| H1975 Cell Line (L858R/T790M) | IC50 | 0.037 µM |

Selectivity Index (SI): The selectivity of this compound for the T790M mutant over wild-type EGFR is a critical attribute, suggesting a potentially favorable therapeutic window with reduced off-target effects. The calculated selectivity index (SI = IC50 WT-EGFR / IC50 EGFR T790M) for this compound is 632.0 .

Mechanism of Action

This compound is an irreversible inhibitor that forms a covalent bond with the Cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain. This covalent interaction is crucial for its high potency and sustained inhibition of the drug-resistant T790M mutant. The presence of the acrylamide functional group in this compound facilitates this covalent modification.

Experimental Protocols

While the specific protocols for the characterization of this compound are proprietary to the original researchers, this section outlines standardized and widely accepted methodologies for determining the binding affinity and cellular effects of EGFR inhibitors.

In Vitro Kinase Assay for IC50 Determination

A common method to determine the IC50 value of an inhibitor against a specific kinase is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human EGFR T790M/L858R and wild-type EGFR enzymes

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (or other test inhibitor)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

-

Reaction Setup: In each well of the assay plate, combine the EGFR enzyme, the peptide substrate, and the diluted inhibitor.

-

Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

H1975 human lung adenocarcinoma cell line (harboring the L858R and T790M mutations)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (or other test inhibitor)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed H1975 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

EGFR T790M Signaling Pathway

Caption: EGFR T790M signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining the IC50 of this compound.

DY3002: A Technical Guide to Overcoming T790M-Mediated Drug Resistance in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). DY3002 is a novel, selective, and potent third-generation EGFR inhibitor designed to overcome this resistance mechanism. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize the role of this compound in combating T790M-mediated drug resistance. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's mechanism of action, potency, and selectivity, as well as the experimental frameworks for its evaluation.

Quantitative Data: Potency and Selectivity of this compound

The efficacy of this compound has been quantified through in vitro enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against various forms of EGFR and in a cancer cell line harboring the T790M resistance mutation. For comparative context, publicly available IC50 data for other relevant EGFR TKIs are also provided.

Table 1: Enzymatic Inhibition of EGFR Kinase Activity

| Compound | EGFRT790M/L858R IC50 (nM) | Wild-Type EGFR IC50 (nM) | Selectivity Index (WT/mutant) |

| This compound | 0.71 | 460.2 | ~648 |

| Osimertinib | 1 | 25 | ~25 |

| Rociletinib | 7 | 150 | ~21 |

| Gefitinib | 2 | 2 | 1 |

| Erlotinib | 4 | 2 | 0.5 |

Data for this compound is derived from the primary publication. Data for other compounds are compiled from publicly available sources for comparative purposes.

Table 2: Cellular Proliferation Inhibition (IC50) in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | This compound IC50 (µM) | Osimertinib IC50 (nM) | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) |

| H1975 | L858R/T790M | 0.037 | 5 - 23 | >10 | >10 |

| PC-9 | Exon 19 Del | Data not publicly available | ~13 | ~0.02 | ~0.01 |

| A549 | Wild-Type | Data not publicly available | >10,000 | >10 | >10 |

Data for this compound is derived from the primary publication. Data for other compounds and cell lines are compiled from publicly available sources for comparative purposes. The absence of publicly available data for this compound in PC-9 and A549 cell lines is noted.

Signaling Pathway: Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain. In NSCLC cells with the T790M mutation, the EGFR signaling pathway remains constitutively active, promoting cell proliferation and survival despite treatment with first-generation TKIs. This compound is designed to specifically bind to the ATP-binding pocket of the T790M mutant EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This inhibition of downstream signaling leads to cell cycle arrest and apoptosis in T790M-positive cancer cells.

This compound inhibits the autophosphorylation of the EGFR T790M mutant receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

-

Cell Seeding:

-

Culture NSCLC cell lines (e.g., H1975, PC-9, A549) in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for EGFR Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation of EGFR and its downstream effectors.

-

Cell Lysis:

-

Seed H1975 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model. Note: Specific in vivo efficacy data for this compound is not currently available in the public domain.

-

Cell Implantation:

-

Subcutaneously inject H1975 cells (5 x 106 cells in 100 µL of Matrigel/PBS mixture) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) via a clinically relevant route (e.g., oral gavage) daily or as determined by pharmacokinetic studies.

-

Administer the vehicle control to the control group.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental and logical processes in the evaluation of this compound.

Workflow for determining the IC50 of this compound using the MTT assay.

A generalized workflow for the preclinical evaluation of a targeted inhibitor like this compound.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a highly potent and selective inhibitor of the EGFR T790M resistance mutation. Its ability to spare wild-type EGFR indicates a potential for a favorable therapeutic window with reduced side effects compared to less selective inhibitors.

Further comprehensive studies are warranted to fully elucidate the therapeutic potential of this compound. Key future research should focus on:

-

Broad-panel cell line screening: To confirm the selectivity and potency of this compound against a wider range of NSCLC subtypes.

-

In vivo anti-tumor efficacy: To demonstrate the ability of this compound to inhibit tumor growth in preclinical xenograft models.

-

Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a clear relationship between dose, exposure, and therapeutic effect.

-

Combination therapy studies: To explore potential synergistic effects of this compound with other anti-cancer agents.

The successful completion of these studies will be crucial in advancing this compound towards clinical development as a promising new therapeutic option for NSCLC patients who have developed resistance to current EGFR-targeted therapies.

Technical Guide: Inhibition of the DY3002 Signaling Pathway in T790M-Resistant Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). DY3002 is a novel, selective, and potent EGFR inhibitor designed to overcome this resistance. This technical guide provides a comprehensive overview of the EGFR signaling pathway, the mechanism of T790M-mediated resistance, and a framework for the preclinical evaluation of inhibitors like this compound. While specific preclinical data for this compound is not yet publicly available, this document outlines the core methodologies and expected data formats for the characterization of such targeted therapies.

Introduction: The EGFR Signaling Pathway and T790M Resistance in NSCLC

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. In a subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive activation of its downstream signaling pathways, promoting tumorigenesis.

Core EGFR Downstream Signaling Pathways

Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate key downstream signaling cascades, including:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.

-

JAK-STAT Pathway: Plays a role in cell survival and proliferation.

The T790M "Gatekeeper" Mutation

The T790M mutation, a substitution of threonine with methionine at position 790 of the EGFR kinase domain, is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. This mutation increases the affinity of the receptor for ATP, thereby reducing the potency of competitive inhibitors.

This compound: A Novel T790M-Targeted EGFR Inhibitor

This compound is a novel, selective, and potent inhibitor of EGFR designed to overcome T790M-mediated resistance in NSCLC. While specific data is not yet in the public domain, inhibitors in this class are typically characterized by their high potency against EGFR T790M mutants while sparing wild-type (WT) EGFR to minimize toxicity.

Chemical Properties

| Property | Value |

| Molecular Formula | C24H25ClN6O2 |

| Molecular Weight | 464.95 g/mol |

| CAS Number | 2020015-37-4 |

Quantitative Data (Representative for T790M-Targeted EGFR Inhibitors)

The following table presents representative IC50 values for a third-generation EGFR TKI against various EGFR mutations to illustrate the expected selectivity profile of a compound like this compound. Note: This is not data for this compound.

| EGFR Mutant | Representative IC50 (nM) |

| WT | > 200 |

| L858R | < 10 |

| Del E746-A750 | < 10 |

| L858R/T790M | < 15 |

| Del E746-A750/T790M | < 15 |

Experimental Protocols for Preclinical Evaluation

The preclinical characterization of a T790M-targeted EGFR inhibitor like this compound involves a series of in vitro and in vivo assays to determine its potency, selectivity, mechanism of action, and anti-tumor efficacy.

General Experimental Workflow

Detailed Methodologies

Objective: To determine the in vitro potency of this compound against wild-type and mutant EGFR kinases.

Principle: A luminescence-based kinase assay (e.g., ADP-Glo™) is used to measure the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the kinase activity.

Materials:

-

Recombinant human EGFR (WT, L858R, T790M, L858R/T790M)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

384-well white plates

Procedure:

-

Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of EGFR kinase in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2 µL of a mixture of ATP and substrate.

-

Incubate the plate for 60 minutes at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

Objective: To assess the effect of this compound on the proliferation of NSCLC cell lines with different EGFR mutation statuses.

Principle: The MTT or CellTiter-Glo® assay is used to measure cell viability. The amount of formazan produced (MTT) or luminescence (CellTiter-Glo®) is proportional to the number of viable cells.

Materials:

-

NSCLC cell lines (e.g., PC-9 for EGFR del19, H1975 for L858R/T790M, A549 for WT EGFR)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serially diluted in DMSO)

-

MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Reagent

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO and incubate for 72 hours.

-

For MTT assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol. Read the luminescence.

-

Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 values.

Objective: To confirm that this compound inhibits the phosphorylation of EGFR and its downstream effectors.

Materials:

-

NSCLC cell lines

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and appropriate secondary antibodies.

Procedure:

-

Culture cells to 70-80% confluency and serum-starve overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary and secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

-

H1975 NSCLC cells (harboring L858R/T790M)

-

This compound formulated for oral gavage

-

Calipers

Procedure:

-

Subcutaneously inject H1975 cells into the flank of the mice.

-

Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle control daily by oral gavage.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.

-

Calculate the percentage of tumor growth inhibition for the treatment group compared to the vehicle control group.

Conclusion

This compound represents a promising therapeutic agent for NSCLC patients who have developed resistance to earlier-generation EGFR TKIs due to the T790M mutation. The preclinical evaluation of such inhibitors requires a rigorous and systematic approach to characterize their potency, selectivity, and in vivo efficacy. The experimental protocols and data frameworks provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on the next generation of targeted therapies for NSCLC. As more specific data on this compound becomes available, it will be crucial to compare its profile to existing third-generation inhibitors to fully understand its therapeutic potential.

Preclinical Profile of DY3002: A Novel EGFR Inhibitor for T790M-Resistant Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

DY3002, chemically known as N-(3-((5-chloro-2-(4-((1-morpholino)methyl)phenylamino)-4-pyrimidinyl)amino)phenyl)acrylamide, is a novel, selective, and potent epidermal growth factor receptor (EGFR) inhibitor.[1][2] Preclinical research has identified this compound as a promising candidate for the treatment of non-small cell lung cancer (NSCLC), particularly in cases that have developed resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) through the T790M mutation.[1][2] This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro efficacy, and preliminary safety findings.

Core Research Findings

In Vitro Efficacy

This compound has demonstrated significant potency and selectivity against the EGFR T790M mutant in enzymatic assays. Its inhibitory activity is markedly higher for the T790M mutant compared to wild-type EGFR, suggesting a favorable therapeutic window with potentially reduced side effects associated with wild-type EGFR inhibition.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| EGFRT790M | 0.71 |

| Wild-Type EGFR | 448.7 |

Data sourced from kinase assays.[1][2]

In cell-based assays, this compound effectively inhibited the proliferation of the H1975 human lung adenocarcinoma cell line, which harbors the EGFR T790M mutation.

Table 2: In Vitro Cell Proliferation Inhibitory Activity of this compound

| Cell Line | Relevant EGFR Mutation | IC50 (µM) |

| H1975 | T790M | 0.037 |

Data from cell-based proliferation assays.[2]

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are outlined below to facilitate reproducibility and further investigation.

In Vitro Kinase Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant EGFR T790M and wild-type EGFR kinases.

-

Methodology:

-

Recombinant human EGFR (T790M mutant and wild-type) enzymes were used.

-

A standard kinase assay buffer containing ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide) was prepared.

-

This compound was serially diluted to a range of concentrations.

-

The kinase reaction was initiated by adding the enzyme to the mixture of inhibitor and substrate.

-

Following incubation at a controlled temperature (e.g., 37°C), the reaction was stopped.

-

The amount of phosphorylated substrate was quantified using a suitable detection method, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.

-

IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative activity of this compound in a cancer cell line harboring the EGFR T790M mutation.

-

Methodology:

-

Cell Culture: H1975 cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: this compound was added to the wells at various concentrations, and the cells were incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay. The absorbance or fluorescence was measured using a plate reader.

-

Data Analysis: The percentage of cell viability relative to untreated controls was calculated for each concentration of this compound. IC50 values were determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

-

Wound-Healing Assay

-

Objective: To evaluate the effect of this compound on the migration of cancer cells.

-

Methodology:

-

H1975 and A431 cells were grown to confluence in multi-well plates.

-

A sterile pipette tip was used to create a "scratch" or "wound" in the cell monolayer.

-

The cells were washed to remove debris and then treated with different concentrations of this compound, rociletinib, and osimertinib.

-

The rate of wound closure was monitored and imaged at different time points (e.g., 0 and 48 hours).

-

The area of the wound was measured, and the percentage of wound closure was calculated to assess cell migration.[1]

-

Apoptosis Assays (AO/EB and DAPI Staining)

-

Objective: To determine if this compound induces apoptosis in cancer cells.

-

Methodology:

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining: H1975 cells were treated with this compound. Following treatment, the cells were stained with a mixture of AO and EB. Live cells fluoresce green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells fluoresce orange, and necrotic cells stain uniformly red.

-

DAPI (4',6-diamidino-2-phenylindole) Staining: Treated cells were fixed and stained with DAPI, which binds to DNA. Apoptotic cells exhibit condensed and fragmented nuclei, which can be visualized by fluorescence microscopy.[1][2]

-

In Vivo Oral Glucose Tolerance Test in Rats

-

Objective: To assess the potential hyperglycemic side effects of this compound.

-

Methodology:

-

Animal Model: Healthy rats were used for the study.

-

Drug Administration: A high dose (50 mg/kg) of this compound was administered orally to the rats.

-

Glucose Challenge: After a specified time following drug administration, a glucose solution was administered orally.

-

Blood Glucose Monitoring: Blood samples were collected at various time points post-glucose administration, and blood glucose levels were measured.

-

Data Analysis: The glucose tolerance curves were plotted to determine if this compound treatment led to hyperglycemia compared to control animals. The results indicated that this compound did not cause hyperglycemia at the tested dose.[1][2]

-

Signaling Pathway and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR kinase. In NSCLC cells with EGFR mutations, the receptor is constitutively active, leading to the downstream activation of pro-survival and proliferative signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. By binding to the ATP-binding pocket of the EGFR kinase domain, this compound blocks its autophosphorylation and subsequent activation of these downstream pathways, ultimately leading to the inhibition of tumor cell growth and proliferation. Its high selectivity for the T790M mutant EGFR allows it to overcome the resistance mechanism conferred by this mutation.

Caption: Mechanism of action of this compound.

Gaps in Publicly Available Data

While the initial findings for this compound are promising, a comprehensive preclinical data package is not yet publicly available. Key areas where further information is required to fully assess the potential of this compound include:

-

In Vivo Efficacy: Detailed results from in vivo studies in relevant NSCLC xenograft models (e.g., H1975) are needed. This would include tumor growth inhibition data, dosing schedules, and survival analysis.

-

Pharmacokinetics: A complete preclinical pharmacokinetic profile in animal models, including absorption, distribution, metabolism, and excretion (ADME) data, is essential for determining appropriate dosing regimens for further studies.

-

Toxicology: Comprehensive toxicology studies are required to establish the safety profile of this compound.

-

Downstream Signaling Analysis: While the primary target is known, a more detailed analysis of the downstream effects on the PI3K/Akt and MAPK/ERK pathways through methods like Western blotting would provide a more complete picture of its mechanism of action.

Conclusion

This compound is a potent and selective inhibitor of the EGFR T790M resistance mutation with promising in vitro activity. The initial data suggests it has the potential to be an effective therapeutic for NSCLC patients who have developed resistance to first-generation EGFR TKIs. However, a more complete preclinical data set, particularly concerning in vivo efficacy and pharmacokinetics, is necessary to fully evaluate its clinical potential. The information presented in this guide serves as a foundation for researchers and drug development professionals interested in the further investigation of this compound.

References

In-Depth Technical Guide to DY3002 (CAS: 2020015-37-4): A Novel Covalent Inhibitor of T790M-Mutant Epidermal Growth Factor Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DY3002 is a novel, selective, and potent small-molecule inhibitor of the epidermal growth factor receptor (EGFR) kinase. It is specifically designed to overcome acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) driven by the T790M "gatekeeper" mutation. As a third-generation EGFR inhibitor, this compound exhibits significant selectivity for the T790M mutant form of EGFR over the wild-type receptor, suggesting a potential for a wider therapeutic window and reduced side effects. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, most notably non-small cell lung cancer (NSCLC). While first-generation EGFR inhibitors like gefitinib and erlotinib have shown remarkable efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation), the majority of patients eventually develop resistance. The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is a secondary mutation in exon 20, leading to the substitution of threonine with methionine at position 790 (T790M).

The T790M mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors. To address this clinical challenge, third-generation, irreversible EGFR inhibitors have been developed. These inhibitors are designed to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition of the kinase activity of both the initial activating mutations and the T790M resistance mutation. This compound has emerged as a promising preclinical candidate in this class of targeted therapies.

Physicochemical Properties

| Property | Value |

| CAS Number | 2020015-37-4 |

| IUPAC Name | N-(3-((5-chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide |

| Molecular Formula | C24H25ClN6O2 |

| Molecular Weight | 464.95 g/mol |

Mechanism of Action

This compound is a selective and potent inhibitor of the EGFR T790M mutant. Based on the structure of other third-generation EGFR inhibitors and its acrylamide functional group, this compound is presumed to act as a covalent, irreversible inhibitor. The acrylamide moiety is a Michael acceptor that is positioned to form a covalent bond with the thiol group of the Cys797 residue located at the edge of the ATP-binding cleft of the EGFR kinase domain. This irreversible binding leads to the sustained inactivation of the receptor's kinase activity, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.

Signaling Pathway

This compound inhibits the autophosphorylation of the mutant EGFR, which in turn blocks the activation of key downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are critical for cell cycle progression, proliferation, and the inhibition of apoptosis. By shutting down these pro-survival signals, this compound induces apoptosis in cancer cells harboring the T790M mutation.

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the in vitro activity of this compound.

Table 1: Biochemical Potency of this compound Against EGFR Kinases

| Target | IC50 (nM) |

| EGFR T790M | 0.71[1] |

| EGFR Wild-Type | 448.7[1] |

| Selectivity Index (WT/T790M) | 632.0 [1] |

Table 2: Cellular Potency of this compound in NSCLC Cell Line

| Cell Line | EGFR Mutation Status | Assay Type | IC50 (µM) |

| H1975 | L858R, T790M | Cell Proliferation | 0.037[1] |

Experimental Protocols

The following sections describe generalized protocols for the key experiments cited for the characterization of this compound.

EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Materials:

-

Recombinant EGFR T790M and Wild-Type Kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (serially diluted in DMSO)

-

384-well microplates

Procedure:

-

Prepare a 3X solution of this compound at various concentrations in the assay buffer.

-

Prepare a 3X mixture of the EGFR kinase and the Eu-labeled antibody in the assay buffer.

-

Prepare a 3X solution of the kinase tracer in the assay buffer.

-

In a 384-well plate, add 5 µL of the 3X this compound solution.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to initiate the reaction.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

H1975 human NSCLC cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (serially diluted in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed H1975 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.

-

Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treat the cells with various concentrations of this compound (final DMSO concentration < 0.1%) and incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.

Apoptosis Detection

This method allows for the visualization of nuclear morphology and the differentiation between viable, apoptotic, and necrotic cells.

Materials:

-

H1975 cells

-

This compound

-

AO/EB staining solution (100 µg/mL of AO and 100 µg/mL of EB in PBS)

-

Fluorescence microscope

Procedure:

-

Treat H1975 cells with this compound at its IC50 concentration for 48 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in 25 µL of PBS and add 1 µL of AO/EB staining solution.

-

Place 10 µL of the cell suspension on a microscope slide and cover with a coverslip.

-

Immediately observe the cells under a fluorescence microscope.

-

Viable cells: Uniform green nucleus.

-

Early apoptotic cells: Bright green, condensed, or fragmented chromatin.

-

Late apoptotic cells: Orange to red, condensed, or fragmented chromatin.

-

Necrotic cells: Uniformly orange to red nucleus.

-

DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA and is used to observe nuclear fragmentation, a hallmark of apoptosis.

Materials:

-

H1975 cells

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI staining solution (1 µg/mL in PBS)

-

Fluorescence microscope

Procedure:

-

Grow and treat H1975 cells on coverslips with this compound.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Stain the cells with DAPI solution for 5 minutes in the dark.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

-

H1975 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat H1975 cells with this compound for 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Figure 2: Overview of the preclinical experimental workflow for this compound characterization.

In Vivo Studies

To date, the publicly available data on the in vivo activity of this compound is limited. A study in rats indicated that high doses (50 mg/kg) of this compound did not induce hyperglycemia, a common side effect associated with the inhibition of wild-type EGFR.[1] This finding supports the high selectivity of this compound for the mutant EGFR observed in biochemical assays. However, comprehensive in vivo efficacy studies, such as tumor growth inhibition in NSCLC xenograft models, have not been reported in the available literature. Such studies are essential to fully evaluate the therapeutic potential of this compound.

Synthesis

Detailed information regarding the chemical synthesis of this compound (N-(3-((5-chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide) is not available in the primary research literature. The synthesis of similar acrylamide-containing pyrimidine derivatives typically involves a multi-step process, likely culminating in the coupling of an acryloyl chloride with a substituted aniline precursor.

Conclusion

This compound is a novel, third-generation EGFR inhibitor with potent and highly selective activity against the T790M resistance mutation in preclinical models. Its strong inhibition of the EGFR T790M kinase and the proliferation of H1975 NSCLC cells, coupled with the induction of apoptosis, highlights its potential as a therapeutic agent for patients who have developed resistance to earlier-generation EGFR TKIs. The favorable in vivo safety profile with respect to hyperglycemia further supports its development. However, a comprehensive evaluation of its anti-tumor efficacy in in vivo cancer models is necessary to fully establish its clinical potential. This technical guide provides a foundational overview for researchers and drug development professionals interested in the further investigation and development of this compound.

References

DY3002 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Mechanism of Action

DY3002 is a novel, potent, and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the irreversible inhibition of the EGFR T790M mutation, a common mechanism of acquired resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). By selectively targeting the T790M mutant, this compound effectively overcomes this resistance, while exhibiting significantly lower activity against wild-type EGFR, thereby potentially reducing off-target side effects.

Molecular Formula: C₂₄H₂₅ClN₆O₂[1]

Molecular Weight: 464.95 g/mol [1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

| Parameter | Value | Cell Line/Target | Reference |

| Molecular Weight | 464.95 g/mol | N/A | [1] |

| Molecular Formula | C₂₄H₂₅ClN₆O₂ | N/A | [1] |

| IC₅₀ (EGFR T790M) | 0.71 nM | Enzyme Assay | |

| IC₅₀ (Wild-Type EGFR) | 448.7 nM | Enzyme Assay | |

| Selectivity Index (WT/T790M) | 632.0 | N/A | |

| IC₅₀ (H1975 cells) | 0.037 µM | Cell-based Assay |

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the downstream signaling pathways that are constitutively activated by the EGFR T790M mutation. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, both of which are critical for cell proliferation, survival, and growth. The diagram below illustrates the mechanism by which this compound overcomes T790M-mediated resistance.

Caption: this compound selectively inhibits the EGFR T790M mutant, blocking downstream signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against wild-type and T790M mutant EGFR.

Methodology:

-

Recombinant human EGFR (wild-type or T790M mutant) is incubated with a kinase buffer containing ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

-

This compound is added in a range of concentrations.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period at 37°C, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or ELISA.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines (e.g., H1975, which harbors the T790M mutation).

Methodology:

-

H1975 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ is determined.

Apoptosis Assays

1. Acridine Orange/Ethidium Bromide (AO/EB) Staining

Objective: To visualize and differentiate between live, apoptotic, and necrotic cells after treatment with this compound.

Methodology:

-

Cells are treated with this compound as described in the cell viability assay.

-

After treatment, cells are harvested and washed with phosphate-buffered saline (PBS).

-

A mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) is added to the cell suspension.

-

The stained cells are immediately observed under a fluorescence microscope.

-

Live cells: Uniform green fluorescence.

-

Early apoptotic cells: Bright green, condensed chromatin.

-

Late apoptotic cells: Orange-red, condensed, and fragmented chromatin.

-

Necrotic cells: Uniform orange-red fluorescence.

-

2. DAPI Staining

Objective: To detect nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Methodology:

-

Cells are cultured on coverslips and treated with this compound.

-

After treatment, the cells are fixed with 4% paraformaldehyde.

-

The fixed cells are permeabilized with 0.1% Triton X-100.

-

The cells are then stained with DAPI (4',6-diamidino-2-phenylindole) solution.

-

The coverslips are mounted on microscope slides and observed under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.

In Vivo Oral Glucose Tolerance Test (Rat Model)

Objective: To evaluate the potential off-target effects of this compound on glucose metabolism.

Methodology:

-

Rats are fasted overnight prior to the experiment.

-

A baseline blood glucose level is measured from a tail vein blood sample.

-

The rats are orally administered a single high dose of this compound (e.g., 50 mg/kg).

-

After a specified time, a glucose solution is administered orally.

-

Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

The area under the curve (AUC) for blood glucose concentration over time is calculated to assess glucose tolerance.

Experimental Workflow

The following diagram outlines a typical preclinical evaluation workflow for an EGFR inhibitor like this compound.

Caption: Preclinical evaluation workflow for this compound.

References

DY3002: A Technical Guide to its Solubility and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Solubility of DY3002

This compound is an EGFR inhibitor that has shown efficacy in overcoming T790M-mediated resistance in non-small cell lung cancer.[1][2] While certificates of analysis and supplier information suggest that stock solutions of this compound can be prepared in DMSO for storage, specific solubility values (e.g., in mg/mL or mM) are not publicly documented.[3] The following sections provide a general experimental protocol for determining the solubility of a compound like this compound.

Experimental Protocol: Determination of Solubility

This protocol describes the equilibrium solubility shake-flask method, a common technique to determine the solubility of a compound in various solvents.

Materials:

-

This compound (solid form)

-

Anhydrous DMSO

-

Other organic solvents for testing (e.g., ethanol, methanol, acetone, acetonitrile)

-

Phosphate-buffered saline (PBS)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound at different known concentrations by diluting the stock solution with the solvent of interest.

-

Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

-

-

Solubility Determination:

-

Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 1 mL of DMSO) in a vial. The excess solid should be clearly visible.

-

Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilute the supernatant with the test solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted supernatant by HPLC to determine the concentration of dissolved this compound.

-

Calculate the solubility of this compound in the test solvent based on the measured concentration and the dilution factor.

-

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| DMSO | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Acetone | 25 | To be determined | To be determined |

| Acetonitrile | 25 | To be determined | To be determined |

| PBS (pH 7.4) | 25 | To be determined | To be determined |

EGFR Signaling Pathway

This compound functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase receptor crucial for regulating cell proliferation, survival, and differentiation.[4][5] The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers its dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[4] This phosphorylation event initiates a cascade of downstream signaling pathways. The three major signaling cascades activated by EGFR are the RAS-RAF-MEK-ERK pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[4][6]

EGFR Signaling Workflow

The following diagram illustrates the overall workflow of EGFR activation and the initiation of its primary downstream signaling pathways.

Caption: EGFR Activation Workflow

RAS-RAF-MEK-ERK Signaling Pathway

This pathway is a critical regulator of cell proliferation and differentiation.

Caption: RAS-RAF-MEK-ERK Pathway

PI3K-AKT-mTOR Signaling Pathway

This pathway is central to cell survival, growth, and proliferation.

Caption: PI3K-AKT-mTOR Pathway

JAK/STAT Signaling Pathway

This pathway is involved in cell survival and proliferation, particularly in response to cytokine signaling, but can also be activated by EGFR.

Caption: JAK/STAT Pathway

References

- 1. tebubio.com [tebubio.com]

- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. This compound|2020015-37-4|COA [dcchemicals.com]

- 4. ClinPGx [clinpgx.org]

- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for DY3002 in Non-Small Cell Lung Cancer (NSCLC) In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DY3002 is a novel, selective, and potent epidermal growth factor receptor (EGFR) inhibitor designed to overcome T790M-mediated resistance in non-small cell lung cancer (NSCLC).[1][2] The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a key driver in a significant subset of NSCLC.[2][3] While first-generation EGFR tyrosine kinase inhibitors (TKIs) can be effective, the development of resistance, frequently through the T790M mutation, limits their long-term efficacy.[4] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound on NSCLC cells, focusing on its effects on cell viability, apoptosis, and cell cycle progression.

Recommended Cell Lines

To thoroughly evaluate the efficacy and selectivity of this compound, a panel of NSCLC cell lines with different EGFR mutation statuses is recommended.

| Cell Line | EGFR Mutation Status | Characteristics |

| NCI-H1975 | L858R and T790M | Represents a model of acquired resistance to first-generation EGFR TKIs.[4][5] |

| PC-9 | Exon 19 deletion | Highly sensitive to EGFR TKIs. Can be used to generate T790M-positive resistant clones.[4][6] |

| HCC827 | Exon 19 deletion | Another EGFR TKI-sensitive cell line.[4] |

| A549 | EGFR Wild-Type | Serves as a negative control to assess the selectivity of this compound for mutant EGFR.[7][8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the metabolic activity of NSCLC cells by 50% (IC50).

Materials:

-

NSCLC cell lines (e.g., NCI-H1975, PC-9, A549)

-

This compound

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Replace the medium with the this compound dilutions and a vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.[9]

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

Data Presentation:

| Cell Line | This compound IC50 (nM) |

| NCI-H1975 | Expected low nM range |

| PC-9 | Expected low nM range |

| A549 | Expected high nM to µM range |

Note: The table presents expected outcomes for illustrative purposes.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

NSCLC cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed 1 x 10⁶ cells in a T25 flask and treat with this compound (at a concentration around the IC50) for 48 hours.[10]

-

Harvest both adherent and floating cells and wash twice with cold PBS.[10]

-

Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[11]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

-

Incubate for 15-20 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.[11]

Data Presentation:

| Treatment | Quadrant | Cell Population | % of Total |

| Vehicle Control | Lower Left | Live (Annexin V-/PI-) | ~95% |

| Lower Right | Early Apoptotic (Annexin V+/PI-) | <5% | |

| Upper Right | Late Apoptotic/Necrotic (Annexin V+/PI+) | <1% | |

| Upper Left | Necrotic (Annexin V-/PI+) | <1% | |

| This compound | Lower Left | Live (Annexin V-/PI-) | Expected decrease |

| Lower Right | Early Apoptotic (Annexin V+/PI-) | Expected increase | |

| Upper Right | Late Apoptotic/Necrotic (Annexin V+/PI+) | Expected increase | |

| Upper Left | Necrotic (Annexin V-/PI+) | Minimal change expected |

Note: The table presents expected outcomes for illustrative purposes.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

-

NSCLC cell lines

-

This compound

-

Propidium Iodide (PI)

-

RNase A

-

70% ice-cold ethanol

-

PBS

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24 hours.

-

Harvest cells, wash with cold PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.[12]

-

Incubate at 4°C for at least 2 hours.[12]

-

Centrifuge the fixed cells, decant the ethanol, and wash with PBS.[12]

-

Resuspend the cell pellet in a PI/RNase A staining solution.[12]

-

Incubate for 30 minutes at room temperature, protected from light.[12]

-

Analyze by flow cytometry.

Data Presentation:

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | ~60-70% | ~15-20% | ~10-15% |

| This compound | Expected increase (G1 arrest) | Expected decrease | Expected decrease |

Note: The table presents expected outcomes for illustrative purposes, as EGFR inhibitors often induce G1 arrest.[13]

Visualizations

Caption: EGFR signaling pathways and the inhibitory action of this compound.

Caption: General workflow for in vitro evaluation of this compound.

Caption: Logic of Annexin V/PI apoptosis assay interpretation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. Impact of EGFR inhibitor in non-small cell lung cancer on progression-free and overall survival: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. benchchem.com [benchchem.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Evaluating the EGFR Inhibitor DY3002 in a Cancer Cell Culture Experimental Setup

Audience: Researchers, scientists, and drug development professionals.

Introduction: The following application notes provide a comprehensive guide for the experimental setup to evaluate the efficacy of DY3002, a novel and selective epidermal growth factor receptor (EGFR) inhibitor. This compound is designed to overcome T790M-mediated resistance in non-small cell lung cancer (NSCLC). This document outlines the appropriate cell line models, detailed cell culture protocols, and key assays for assessing the biological activity of this compound.

Recommended Cell Lines for Evaluating this compound

The selection of appropriate cell lines is critical for accurately assessing the potency and selectivity of an EGFR inhibitor like this compound. Given its mechanism of action against the T790M resistance mutation, the following human NSCLC cell lines are recommended.

Table 1: Recommended NSCLC Cell Lines for this compound Evaluation

| Cell Line | ATCC Number | Key EGFR Mutations | Rationale for Use |

| NCI-H1975 | CRL-5908 | L858R and T790M | Represents the primary resistance mechanism to first-generation EGFR inhibitors. Ideal for testing the efficacy of this compound in overcoming T790M-mediated resistance.[1] |

| HCC827 | CRL-2868 | delE746-A750 (Exon 19 deletion) | Highly sensitive to first-generation EGFR inhibitors. Serves as a control to assess the baseline potency of this compound against activating EGFR mutations.[2] |

| PC-9 | delE746-A750 (Exon 19 deletion) | Similar to HCC827, this cell line is sensitive to EGFR TKIs and can be used to generate T790M-positive resistant clones for further studies.[3][4] | |

| A549 | CRM-CCL-185 | Wild-Type EGFR | Serves as a negative control to evaluate the selectivity of this compound for mutant EGFR over wild-type, which is important for assessing potential toxicity. |

Cell Culture Protocols

Adherence to proper cell culture techniques is essential for reproducible results. The following are generalized protocols for the recommended NSCLC cell lines.

Table 2: Standard Culture Conditions for Recommended NSCLC Cell Lines

| Parameter | Condition |

| Complete Growth Medium | RPMI-1640 Medium |

| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin |

| Culture Temperature | 37°C |

| Atmosphere | 5% CO₂ in a humidified incubator[1][5][6][7] |

-

Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.

-

Quickly thaw the cryovial of cells in a 37°C water bath until a small amount of ice remains.[5]

-

Wipe the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.

-

Transfer the entire contents of the vial to the 15 mL conical tube containing the growth medium.

-

Centrifuge the cell suspension at approximately 125 x g for 5-10 minutes.

-

Aspirate the supernatant, which contains the cryoprotectant.

-

Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to an appropriately sized culture flask (e.g., T-25 or T-75).

-

Incubate at 37°C with 5% CO₂.

-

Aspirate the culture medium from a confluent flask of cells (typically 80-90% confluency).

-

Wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium to remove any residual serum.[5]

-

Add a sufficient volume of a dissociation reagent, such as 0.25% Trypsin-EDTA, to cover the cell monolayer.

-

Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.[5]

-

Neutralize the trypsin by adding at least two volumes of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Seed new culture flasks at the recommended seeding density (see Table 3).

Table 3: Recommended Seeding and Subcultivation Ratios

| Cell Line | Recommended Seeding Density (cells/cm²) | Subcultivation Ratio | Medium Renewal |

| NCI-H1975 | 3 x 10³ - 5 x 10³ | 1:2 to 1:4 | Every 2 to 3 days[5][7] |

| HCC827 | 5 x 10³ - 7 x 10³ | 1:3 to 1:4 | Every 2 to 3 days[8] |

-

Harvest cells that are in the logarithmic growth phase.

-

Centrifuge the cell suspension and resuspend the pellet in a cold cryopreservation medium.

-

A common cryopreservation medium consists of 60% basal medium, 30% FBS, and 10% DMSO.[5][7]

-

Aliquot the cell suspension into cryovials (typically 1-2 x 10⁶ cells/mL).

-

Place the vials in a controlled-rate freezing container and store at -80°C overnight.

-

Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.[5][9]

Experimental Protocols for this compound Evaluation

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).[10]

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

This protocol allows for the detection of changes in the phosphorylation status of EGFR and its downstream targets.

-

Cell Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations and for different time points.

-

Wash the cells with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[11][12]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[11][12]

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[11]

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:

-

Phospho-EGFR (e.g., Tyr1068)

-

Total EGFR

-

Phospho-Akt

-

Total Akt

-

Phospho-ERK1/2

-

Total ERK1/2

-

β-actin (as a loading control)

-

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

-

Visualizations

Caption: EGFR signaling cascade and the point of inhibition by this compound.

Caption: General experimental workflow for testing the inhibitor this compound.

References

- 1. NCI-H1975 Cells [cytion.com]

- 2. HCC827 Cells [cytion.com]

- 3. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. HCC827 cells | Applied Biological Materials Inc. [abmgood.com]

- 7. elabscience.com [elabscience.com]

- 8. ubigene.us [ubigene.us]

- 9. genecopoeia.com [genecopoeia.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for DY3002 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DY3002 is a novel, selective, and potent small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has demonstrated significant efficacy in overcoming T790M-mediated resistance in Non-Small Cell Lung Cancer (NSCLC) cells. The T790M mutation in EGFR is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). This compound exhibits high selectivity for the T790M mutant form of EGFR over the wild-type receptor, suggesting a potential for reduced side effects compared to less selective inhibitors.[1]

These application notes provide recommended concentrations, detailed protocols for relevant cell-based assays, and a visual representation of the targeted signaling pathway to guide researchers in utilizing this compound for their studies.

Data Presentation: Recommended Concentration of this compound

The effective concentration of this compound varies depending on the EGFR mutation status of the cell line. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cell lines, providing a critical reference for dose-selection in cell-based assays.[1]

| Cell Line | EGFR Status | IC50 (µM) | Cancer Type |

| H1975 | L858R/T790M Mutation | 0.037 | Non-Small Cell Lung Cancer |

| HCC827 | Exon 19 Deletion | ~0.010 | Non-Small Cell Lung Cancer |

| A431 | Wild-Type (amplified) | 0.382 | Epidermoid Carcinoma |

| A549 | Wild-Type | 4.45 | Non-Small Cell Lung Cancer |

| H1299 | Wild-Type | 4.12 | Non-Small Cell Lung Cancer |

| LoVo | Wild-Type | 2.46 | Colorectal Adenocarcinoma |

| LO-2 | Wild-Type | 4.24 | Normal Liver Cell Line |